Cas no 2331183-37-8 (Quinoxaline, 2-[1,1'-biphenyl]-3-yl-3-chloro-)
![Quinoxaline, 2-[1,1'-biphenyl]-3-yl-3-chloro- structure](https://ja.kuujia.com/scimg/cas/2331183-37-8x500.png)
Quinoxaline, 2-[1,1'-biphenyl]-3-yl-3-chloro- 化学的及び物理的性質
名前と識別子
-
- Quinoxaline, 2-[1,1'-biphenyl]-3-yl-3-chloro-
- 2-[1,1'-Biphenyl]-3-yl-3-chloroquinoxaline
- 2-chloro-3-(3-biphenylyl)quinoxaline
- 2331183-37-8
- G71706
- 2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline
- DB-408883
- SCHEMBL21941945
-
- インチ: 1S/C20H13ClN2/c21-20-19(22-17-11-4-5-12-18(17)23-20)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H
- InChIKey: GLORZCSFIDGIPP-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)N=C(Cl)C=1C1C=CC=C(C2=CC=CC=C2)C=1
計算された属性
- 精确分子量: 316.0767261g/mol
- 同位素质量: 316.0767261g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 23
- 回転可能化学結合数: 2
- 複雑さ: 382
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.5
- トポロジー分子極性表面積: 25.8Ų
Quinoxaline, 2-[1,1'-biphenyl]-3-yl-3-chloro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1493157-1g |
2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline |
2331183-37-8 | 95% | 1g |
$55.0 | 2025-03-01 | |
Ambeed | A1493157-5g |
2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline |
2331183-37-8 | 95% | 5g |
$149.0 | 2025-03-01 | |
Ambeed | A1493157-250mg |
2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline |
2331183-37-8 | 95% | 250mg |
$33.0 | 2025-03-01 |
Quinoxaline, 2-[1,1'-biphenyl]-3-yl-3-chloro- 関連文献
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Quinoxaline, 2-[1,1'-biphenyl]-3-yl-3-chloro-に関する追加情報
Quinoxaline, 2-[1,1'-biphenyl]-3-yl-3-chloro- (CAS No. 2331183-37-8): An Overview of a Promising Compound in Medicinal Chemistry
Quinoxaline, 2-[1,1'-biphenyl]-3-yl-3-chloro- (CAS No. 2331183-37-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the quinoxaline class, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
The quinoxaline scaffold is a bicyclic heterocyclic compound with a broad range of biological activities. The presence of the 2-[1,1'-biphenyl]-3-yl and 3-chloro substituents in this specific compound further enhances its pharmacological profile. The biphenyl moiety is often associated with improved cellular permeability and metabolic stability, while the chloro substituent can influence the compound's binding affinity to specific targets.
Recent studies have highlighted the potential of Quinoxaline, 2-[1,1'-biphenyl]-3-yl-3-chloro- in various therapeutic areas. For instance, a study published in the *Journal of Medicinal Chemistry* reported that this compound exhibited potent antiproliferative activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The researchers found that the compound selectively targeted cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
In another study, Quinoxaline, 2-[1,1'-biphenyl]-3-yl-3-chloro- was evaluated for its antimicrobial properties. The results showed that it demonstrated significant activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism was attributed to its unique structural features.
The pharmacokinetic properties of Quinoxaline, 2-[1,1'-biphenyl]-3-yl-3-chloro- have also been investigated. Preliminary studies indicated that the compound has good oral bioavailability and a favorable pharmacokinetic profile, which are crucial factors for its potential use in drug development. Additionally, the compound showed low toxicity in animal models, further supporting its safety profile.
One of the key challenges in drug development is overcoming resistance mechanisms in target cells or organisms. Quinoxaline, 2-[1,1'-biphenyl]-3-yl-3-chloro- has shown promise in this regard as well. A study published in *Antimicrobial Agents and Chemotherapy* demonstrated that the compound was effective against multidrug-resistant strains of bacteria and cancer cells. This finding suggests that Quinoxaline, 2-[1,1'-biphenyl]-3-yl-3-chloro- could be a valuable addition to existing treatment regimens.
The structural versatility of Quinoxaline, 2-[1,1'-biphenyl]-3-yl-3-chloro- also allows for further optimization through chemical modifications. Researchers are actively exploring various derivatives to enhance its potency and selectivity for specific targets. For example, substituting different functional groups on the biphenyl or quinoxaline rings can lead to compounds with improved pharmacological properties.
In conclusion, Quinoxaline, 2-[1,1'-biphenyl]-3-yl-3-chloro- (CAS No. 2331183-37-8) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable biological activities make it an attractive candidate for further research and development. As more studies are conducted to elucidate its mechanisms of action and optimize its properties, it is likely that this compound will play an increasingly important role in the discovery of new therapeutic agents.
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